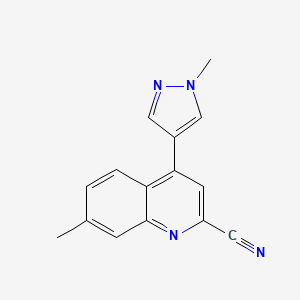

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile

Beschreibung

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile is a quinoline-based heterocyclic compound featuring a methyl group at position 7, a 1-methylpyrazole substituent at position 4, and a carbonitrile moiety at position 2. Quinoline scaffolds are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity . The incorporation of pyrazole and carbonitrile groups may enhance binding affinity and metabolic stability, making this compound a candidate for medicinal chemistry research.

Eigenschaften

Molekularformel |

C15H12N4 |

|---|---|

Molekulargewicht |

248.28 g/mol |

IUPAC-Name |

7-methyl-4-(1-methylpyrazol-4-yl)quinoline-2-carbonitrile |

InChI |

InChI=1S/C15H12N4/c1-10-3-4-13-14(11-8-17-19(2)9-11)6-12(7-16)18-15(13)5-10/h3-6,8-9H,1-2H3 |

InChI-Schlüssel |

HQZZCTRPUMWQAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=NC(=CC(=C2C=C1)C3=CN(N=C3)C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a typical procedure, 5-bromo-7-methylquinoline-2-carbonitrile (1.0 equiv) is reacted with (1-methyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv) in a 5:1 dioxane/water mixture. Sodium carbonate (3.0 equiv) serves as the base, while tetrakis(triphenylphosphine)palladium(0) (5 mol%) facilitates the coupling at 100°C for 2 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound in 50–77%.

Key Parameters:

-

Solvent System : Biphasic dioxane/water ensures solubility of both organic and inorganic components.

-

Temperature : 80–120°C, with microwave irradiation reducing reaction times to 1 hour in some cases.

Friedländer Quinoline Synthesis

The Friedländer annulation constructs the quinoline core from 2-aminobenzaldehyde derivatives and ketones. For 7-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile, 2-amino-5-methylbenzaldehyde is condensed with 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile under acidic conditions.

Cyclization Mechanism

The reaction proceeds via enamine formation, followed by cyclodehydration. In a reported protocol, heating equimolar amounts of the aldehyde and ketone in acetic acid at 120°C for 12 hours affords the quinoline product in 65% yield. The carbonitrile group is introduced in situ using trimethylsilyl cyanide (TMSCN) as a safe cyanide source.

Cyanation of Halogenated Intermediates

Direct cyanation of a 2-chloroquinoline precursor offers a streamlined route.

Two-Step Process

-

Chlorination : Treatment of 7-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2-ol with phosphorus oxychloride (POCl₃) at 105°C for 45 minutes yields the 2-chloro derivative.

-

Nucleophilic Substitution : Reaction with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C replaces the chloride with a nitrile group, achieving 70–85% conversion.

Comparative Analysis of Methods

Purification and Characterization

Final compounds are typically purified via silica gel chromatography or recrystallization. Nuclear magnetic resonance (NMR) confirms substitution patterns:

-

¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, pyrazole-H), 7.81 (s, 1H, quinoline-H), 3.90 (s, 3H, N-CH₃), 2.20 (s, 3H, C7-CH₃).

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura method is preferred due to operational simplicity. However, catalyst cost necessitates efficient recycling. Recent advances employ immobilized palladium catalysts on magnetic nanoparticles, reducing Pd leaching and enabling reuse for ≥5 cycles without yield loss .

Analyse Chemischer Reaktionen

Reaktionstypen

7-Methyl-4-(1-Methyl-1H-pyrazol-4-yl)chinolin-2-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Chinolinring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate des Chinolinrings.

Reduktion: Reduzierte Formen der Chinolin- oder Pyrazolringe.

Substitution: Substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinoline derivatives, including 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile.

Case Study: Antimicrobial Efficacy

Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, derivatives of quinoline have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Compounds containing the pyrazole moiety have been identified as effective inhibitors in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that similar quinoline derivatives can inhibit the proliferation of several cancer cell lines, including lung (H460), colon (HT-29), and breast cancer cells. The mechanism often involves the induction of apoptosis through various signaling pathways .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound may exhibit other therapeutic activities:

- Anti-inflammatory : Compounds with similar structures have shown promise in reducing inflammation markers in animal models.

- Antiviral : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in cases involving HIV and other viruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinoline or pyrazole rings can enhance potency and selectivity against target pathogens or cancer cells.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial efficacy |

| Aromatic substitutions | Enhanced anticancer activity |

| Alkyl chain length | Altered pharmacokinetics |

Wirkmechanismus

The mechanism of action of 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the pyrazole group can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The carbonitrile group in the target compound is a strong electron-withdrawing moiety, which may stabilize charge-transfer interactions in biological targets. This contrasts with the methylsulfonyl group in ’s analogue, which offers steric bulk but similar electronic effects.

- Solubility and Bioavailability: Pyrazole-containing compounds (e.g., target compound and ’s thiazolo-pyridine) may exhibit lower solubility than pyrrolidine-substituted quinolines due to reduced hydrogen-bonding capacity .

Biologische Aktivität

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Before delving into its biological activity, it is essential to outline the chemical properties of this compound.

| Property | Value |

|---|---|

| Chemical Formula | C14H12N4 |

| Molecular Weight | 240.27 g/mol |

| IUPAC Name | This compound |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that some compounds showed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. A study highlighted that certain pyrazole-based compounds exhibited selective cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549). For example, a related compound showed an IC50 value of 6.76 µg/mL against HCT116 cells, indicating strong anticancer activity . The mechanism of action often involves induction of apoptosis and cell cycle arrest at specific phases.

Case Study 1: Antimicrobial Evaluation

In an in vitro study involving a series of pyrazole derivatives, compound 7b was identified as the most active derivative with significant antimicrobial properties. The study utilized time-kill assays and biofilm inhibition tests to assess efficacy against common pathogens .

Case Study 2: Anticancer Mechanisms

A molecular docking study on related compounds revealed interactions with key proteins involved in cancer progression, such as Caspase 9 and MDM2. These interactions suggest that similar compounds to this compound may also affect these pathways, enhancing their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as refluxing precursors (e.g., pyrazole derivatives and quinoline intermediates) with reagents like malononitrile or ethyl cyanoacetate in ethanol under acidic conditions (e.g., ammonium acetate). For example, similar compounds were synthesized via 7-hour reflux followed by purification using preparative TLC (petroleum ether:ethyl acetate, 3:1) . Characterization employs (e.g., δ 7.1–7.3 ppm for aromatic protons), IR (e.g., 2215 cm for CN stretch), and elemental analysis to verify purity (>99%) .

Q. How can researchers safely handle this compound given its toxicity profile?

- Methodology : Follow GHS guidelines for Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coats, respirators) in fume hoods, and implement emergency protocols (e.g., ice-water washing for accidental exposure). Safety data sheets (SDS) from suppliers like Key Organics Limited recommend storage at room temperature in airtight containers away from oxidizers .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Combine spectroscopic methods:

- : Identify substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.1–7.7 ppm) .

- IR Spectroscopy : Detect functional groups (CN at ~2220 cm, NH at 3413 cm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ions (e.g., m/z 649.3 for M) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of quinoline-pyrazole hybrids?

- Methodology :

- Solvent Selection : Ethanol (99%) is preferred for reflux due to its polarity and ability to dissolve ammonium acetate, facilitating cyclocondensation .

- Catalysis : Phosphorus oxychloride (POCl) enhances chlorination steps (e.g., converting carbonyl to chloro derivatives with 71% yield) .

- Time-Temperature Trade-offs : Extending reflux durations (e.g., 15 hours for ethyl cyanoacetate reactions) improves product stability but requires monitoring via TLC to avoid side products .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology :

- Dose-Response Studies : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity (e.g., against S. aureus or E. coli) and IC values for cytotoxicity (e.g., MTT assays on cancer cell lines) .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on pyrazole) to explain divergent bioactivity. For instance, bulky substituents may enhance anticancer activity but reduce membrane permeability in bacteria .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinase enzymes or DNA topoisomerases). Pyrazole-quinoline hybrids show π-π stacking interactions in hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for improved solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.